molecular formula C3H6N2O B563357 Ethyleneurea-d4 CAS No. 62740-68-5

Ethyleneurea-d4

Cat. No.: B563357
CAS No.: 62740-68-5
M. Wt: 90.118
InChI Key: YAMHXTCMCPHKLN-LNLMKGTHSA-N
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Description

Ethyleneurea-d4 is a deuterated derivative of ethyleneurea, where all four hydrogen atoms in the ethyleneurea molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties. The molecular formula of this compound is C3H2D4N2O, and it has a molecular weight of 90.12 .

Scientific Research Applications

Ethyleneurea-d4 is widely used in scientific research due to its unique properties:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyleneurea-d4 can be synthesized through the reaction of deuterated ethylene diamine with urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylene diamine and urea, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyleneurea-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyleneurea-d4 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, allowing researchers to track the compound’s behavior and interactions in different systems. This isotopic labeling helps in elucidating reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

    Ethyleneurea: The non-deuterated form of Ethyleneurea-d4.

    Dimethylol ethylene urea: A derivative used in textile treatments to prevent wrinkling.

    1,3-Dimethylol-4,5-dihydroxyethyleneurea: Another derivative used in wood modification.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

4,4,5,5-tetradeuterioimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHXTCMCPHKLN-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(NC(=O)N1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661959
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62740-68-5
Record name (4,4,5,5-~2~H_4_)Imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62740-68-5
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